molecular formula C21H42O6S B13788026 Propan-2-yl 10-(sulfooxy)octadecanoate CAS No. 68015-70-3

Propan-2-yl 10-(sulfooxy)octadecanoate

Cat. No.: B13788026
CAS No.: 68015-70-3
M. Wt: 422.6 g/mol
InChI Key: WTXGRDDEGGBKSK-UHFFFAOYSA-N
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Description

1-Isopropyl 9(or 10)-(sulfooxy)octadecanoate is a chemical compound with the molecular formula C21H42O6SNa. It is a type of sulfonate ester, which is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl 9(or 10)-(sulfooxy)octadecanoate typically involves the esterification of octadecanoic acid with isopropyl alcohol, followed by sulfonation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The sulfonation step may involve the use of chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

In industrial settings, the production of 1-Isopropyl 9(or 10)-(sulfooxy)octadecanoate is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl 9(or 10)-(sulfooxy)octadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl 9(or 10)-(sulfooxy)octadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Isopropyl 9(or 10)-(sulfooxy)octadecanoate involves its interaction with various molecular targets and pathways. The sulfooxy group can interact with proteins and enzymes, potentially altering their activity. The compound may also affect cell membrane integrity and function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another sulfonate ester commonly used as a surfactant.

    Octyl sulfate: Similar in structure but with a shorter carbon chain.

    Cetyl sulfate: Similar in structure but with a longer carbon chain.

Uniqueness

1-Isopropyl 9(or 10)-(sulfooxy)octadecanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of a long carbon chain with a sulfooxy group makes it particularly effective as a surfactant and in various industrial applications.

Properties

CAS No.

68015-70-3

Molecular Formula

C21H42O6S

Molecular Weight

422.6 g/mol

IUPAC Name

propan-2-yl 10-sulfooxyoctadecanoate

InChI

InChI=1S/C21H42O6S/c1-4-5-6-7-10-13-16-20(27-28(23,24)25)17-14-11-8-9-12-15-18-21(22)26-19(2)3/h19-20H,4-18H2,1-3H3,(H,23,24,25)

InChI Key

WTXGRDDEGGBKSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)OC(C)C)OS(=O)(=O)O

Origin of Product

United States

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